molecular formula C16H36O6P2 B14736099 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane CAS No. 5284-06-0

1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane

Cat. No.: B14736099
CAS No.: 5284-06-0
M. Wt: 386.40 g/mol
InChI Key: AGCWSTJSKCQZHB-UHFFFAOYSA-N
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Description

1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is an organic compound with the molecular formula C16H36O6P2 It is characterized by the presence of two butyl(ethoxy)phosphoryl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane typically involves the reaction of 1,4-dibromobutane with butyl(ethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the butyl(ethoxy)phosphoryl groups.

Reaction Conditions:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous tetrahydrofuran (THF)

    Catalyst: Triethylamine

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

    Substitution: The butyl(ethoxy)phosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted butane derivatives

Scientific Research Applications

1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[[methyl(ethoxy)phosphoryl]oxy]butane
  • 1,4-Bis[[ethyl(ethoxy)phosphoryl]oxy]butane
  • 1,4-Bis[[propyl(ethoxy)phosphoryl]oxy]butane

Uniqueness

1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is unique due to its specific butyl(ethoxy)phosphoryl groups, which impart distinct chemical and physical properties. Compared to its analogs with shorter alkyl chains, this compound exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.

Properties

CAS No.

5284-06-0

Molecular Formula

C16H36O6P2

Molecular Weight

386.40 g/mol

IUPAC Name

1,4-bis[[butyl(ethoxy)phosphoryl]oxy]butane

InChI

InChI=1S/C16H36O6P2/c1-5-9-15-23(17,19-7-3)21-13-11-12-14-22-24(18,20-8-4)16-10-6-2/h5-16H2,1-4H3

InChI Key

AGCWSTJSKCQZHB-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OCC)OCCCCOP(=O)(CCCC)OCC

Origin of Product

United States

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